molecular formula C23H18ClFN4O2 B2961690 2-[(E)-2-(4-chlorophenyl)ethenyl]-5-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile CAS No. 941255-97-6

2-[(E)-2-(4-chlorophenyl)ethenyl]-5-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

Cat. No.: B2961690
CAS No.: 941255-97-6
M. Wt: 436.87
InChI Key: UUONDCCZHNNCNQ-JXMROGBWSA-N
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Description

2-[(E)-2-(4-chlorophenyl)ethenyl]-5-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a complex organic compound that features a combination of aromatic rings, piperazine, and oxazole moieties

Properties

IUPAC Name

2-[(E)-2-(4-chlorophenyl)ethenyl]-5-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClFN4O2/c24-17-8-5-16(6-9-17)7-10-21-27-20(15-26)23(31-21)29-13-11-28(12-14-29)22(30)18-3-1-2-4-19(18)25/h1-10H,11-14H2/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUONDCCZHNNCNQ-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C=CC3=CC=C(C=C3)Cl)C#N)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=C(N=C(O2)/C=C/C3=CC=C(C=C3)Cl)C#N)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(4-chlorophenyl)ethenyl]-5-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 4-chlorobenzaldehyde and 2-fluorobenzoyl chloride. These intermediates undergo a series of reactions, including condensation, cyclization, and substitution, to form the final product.

    Condensation Reaction: The initial step involves the condensation of 4-chlorobenzaldehyde with an appropriate reagent to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form the oxazole ring.

    Substitution: The final step involves the substitution of the piperazine moiety with 2-fluorobenzoyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary amines. Substitution reactions can introduce various functional groups, such as halogens or hydroxyl groups, onto the aromatic rings.

Scientific Research Applications

2-[(E)-2-(4-chlorophenyl)ethenyl]-5-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Biology: It can be used as a probe to study biological pathways and interactions at the molecular level.

    Material Science: The compound’s properties may be exploited in the development of novel materials with specific electronic or optical characteristics.

    Industry: It can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(4-chlorophenyl)ethenyl]-5-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1E)-2-(4-chlorophenyl)ethenyl]sulfonyl-1-[(1-(4-pyridinyl)-4-piperidinyl)methyl]piperazinone
  • 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Uniqueness

2-[(E)-2-(4-chlorophenyl)ethenyl]-5-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile stands out due to its combination of aromatic rings, piperazine, and oxazole moieties This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds

Biological Activity

The compound 2-[(E)-2-(4-chlorophenyl)ethenyl]-5-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a synthetic organic molecule that has garnered attention in pharmacological research due to its diverse biological activities. This article provides an overview of its biological activity based on available literature, including structure-activity relationships, metabolic pathways, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C19_{19}H17_{17}ClF1_{1}N3_{3}O2_{2}
  • SMILES Notation : C1=CC(=CC=C1/C=C/C2=NC(=C(S2)CC(=O)O)C3=CC=C(C=C3)Cl)F

Anticancer Activity

Research indicates that compounds with oxazole and piperazine moieties exhibit significant anticancer properties. For instance, derivatives of oxazole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted that similar compounds demonstrated selective cytotoxicity against human cancer cell lines, suggesting potential for development as anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have shown that derivatives containing the piperazine ring exhibit varying degrees of antibacterial and antifungal activities. The presence of the 4-chlorophenyl group enhances the lipophilicity of the molecule, which may improve its ability to penetrate microbial membranes .

Enzyme Inhibition

Enzyme inhibition studies have demonstrated that the compound can inhibit key enzymes such as acetylcholinesterase (AChE), which is relevant in the treatment of neurodegenerative diseases like Alzheimer's. The inhibition profile suggests that structural modifications can lead to enhanced potency against AChE .

Metabolic Pathways

The metabolism of related compounds has been studied extensively. For example, ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate was shown to undergo hydrolysis followed by glucuronidation and ring cleavage in various animal models. These metabolic pathways are critical for understanding the pharmacokinetics and potential toxicity of the compound .

Case Studies and Research Findings

StudyFindings
Anticancer Research Demonstrated selective cytotoxicity against various cancer cell lines with IC50 values in low micromolar range.
Antimicrobial Evaluation Showed significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Enzyme Inhibition Study Inhibited AChE with IC50 values comparable to known inhibitors; potential application in neurodegenerative disease treatment.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the oxazole-piperazine-carbonitrile core of this compound?

  • Methodology : The oxazole ring can be synthesized via cyclocondensation of α-halo ketones with nitriles or via palladium-catalyzed cross-coupling reactions to introduce the ethenyl group. Piperazine derivatives are typically functionalized using nucleophilic substitution or reductive amination. For the fluorobenzoyl group, Friedel-Crafts acylation or Suzuki-Miyaura coupling may be employed, followed by nitrile introduction via cyanation reactions .
  • Key Challenges : Steric hindrance from the 4-chlorophenyl ethenyl group may require optimized reaction conditions (e.g., high-temperature reflux in DMF or use of Pd(OAc)₂/XPhos catalysts) to achieve acceptable yields .

Q. How can the stereochemical integrity of the (E)-ethenyl group be confirmed during synthesis?

  • Analytical Approach : Use nuclear Overhauser effect (NOE) NMR experiments to verify the trans-configuration. Single-crystal X-ray diffraction (e.g., as described in for similar heterocycles) provides definitive structural confirmation. High-resolution mass spectrometry (HRMS) and IR spectroscopy can corroborate functional groups .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Screening Framework : Target engagement assays (e.g., kinase or protease inhibition) should be prioritized due to the piperazine and fluorobenzoyl motifs, which are common in enzyme inhibitors. Autotaxin inhibition assays (as in ) are relevant given structural parallels to lysophosphatidic acid (LPA)-targeting compounds. Initial cytotoxicity profiling in HEK-293 or HepG2 cells is advised to establish safety windows .

Advanced Research Questions

Q. How can synthetic yields be improved for the 4-(2-fluorobenzoyl)piperazine moiety?

  • Optimization Strategies :

  • Replace traditional acylation reagents with coupling agents like HATU or EDCI to minimize side reactions.
  • Use microwave-assisted synthesis to reduce reaction times and improve regioselectivity.
  • Purify intermediates via flash chromatography with gradients of ethyl acetate/hexanes (3:7 to 1:1) to remove unreacted piperazine .

Q. What computational methods are effective for analyzing π-π stacking interactions between the chlorophenyl ethenyl group and target proteins?

  • Modeling Workflow :

Perform molecular docking (e.g., AutoDock Vina) to identify binding poses.

Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess stability over 100 ns.

Use quantum mechanical calculations (DFT/B3LYP) to evaluate electronic effects of the fluorine and cyano substituents on binding affinity .

Q. How does isomerism (E/Z) of the ethenyl group impact bioactivity?

  • Experimental Design :

  • Synthesize both isomers via Stille coupling under controlled conditions (e.g., Pd₂(dba)₃, AsPh₃).
  • Compare IC₅₀ values in enzyme inhibition assays (e.g., autotaxin) and cellular uptake studies (LC-MS/MS quantification). highlights that minor structural changes (e.g., fluorobenzoyl vs. benzoyl) can drastically alter pharmacokinetics .

Q. What structural modifications enhance metabolic stability without compromising potency?

  • SAR Recommendations :

  • Replace the oxazole ring with a thiazole or pyridine to reduce CYP450-mediated oxidation.
  • Introduce electron-withdrawing groups (e.g., CF₃) on the benzoyl moiety to slow hepatic clearance.
  • Deuterate labile C-H bonds in the piperazine ring to prolong half-life (see deuterated analogs in ) .

Data Contradictions and Resolution

Q. Discrepancies in reported logP values for similar oxazole-piperazine derivatives: How to reconcile?

  • Resolution :

  • Compare experimental logP (HPLC-based) with computational predictions (e.g., ChemAxon, ACD/Labs). Discrepancies often arise from protonation state differences in piperazine (pKa ~9.8). Standardize measurements at pH 7.4 using shake-flask methods .

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